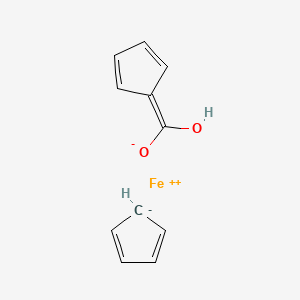

Ferrocene, carboxy-(9CI)

Description

Historical Trajectories and Milestones in Functionalized Ferrocene (B1249389) Chemistry

The discovery of ferrocene in 1951 by Kealy and Pauson, and independently by Miller, marked a watershed moment in chemistry, effectively launching the field of modern organometallic chemistry. acs.orgwikipedia.orgbiomedpharmajournal.org The realization of its aromatic character opened the floodgates to the exploration of its reactivity, demonstrating that the cyclopentadienyl (B1206354) rings could undergo electrophilic substitution reactions akin to benzene (B151609). cdnsciencepub.commdpi.com This discovery was so profound that it earned Geoffrey Wilkinson and Ernst Otto Fischer the 1973 Nobel Prize in Chemistry for their work on sandwich compounds. wikipedia.orgsigmaaldrich.com

Following this, the development of functionalized ferrocenes, including ferrocenecarboxylic acid, became a major focus. The ability to introduce functional groups like the carboxylic acid moiety was a critical step, as it allowed for the covalent linking of the stable and redox-active ferrocene unit to other molecular fragments. atamankimya.com One of the early methods for preparing ferrocenecarboxylic acid involves a two-step process starting with the acylation of ferrocene, followed by hydrolysis. wikipedia.org The establishment of reliable synthetic routes to ferrocenecarboxylic acid and other derivatives paved the way for their use in a multitude of applications, solidifying the importance of functionalized ferrocenes in the broader landscape of chemical research. cdnsciencepub.comresearchgate.net

Academic Significance of the Carboxyferrocene Moiety

The academic significance of the carboxyferrocene moiety is rooted in its dual nature: the robust and electrochemically active ferrocene core and the versatile carboxylic acid functional group. atamankimya.com The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a vast library of ferrocene derivatives. atamankimya.comrsc.org This functional group also allows for the formation of hydrogen bonds, which can be exploited in the construction of supramolecular assemblies. lew.ronih.gov

The redox activity of the ferrocene unit, which undergoes a stable and reversible one-electron oxidation from the iron(II) to the iron(III) state (ferrocenium), is central to its utility. rsisinternational.orgbohrium.com The electronic properties of the ferrocene core can be tuned by the nature of the substituents on the cyclopentadienyl rings. Electron-withdrawing groups, such as the carboxylic acid, make the ferrocene more difficult to oxidize. rsisinternational.org This tunable redox behavior is a key feature in its application as an electrochemical mediator and in the design of redox-responsive materials. wikipedia.orgatamankimya.com

Overview of Advanced Research Paradigms and Directions

Current research involving ferrocenecarboxylic acid is characterized by its application in sophisticated and interdisciplinary areas. A significant paradigm is its use as a fundamental building block in the creation of advanced materials with tailored properties. chemicalbook.com

Key Research Directions:

Supramolecular Chemistry: The ability of the carboxylic acid group to form hydrogen bonds is being harnessed to create intricate self-assembled structures, including novel two-dimensional quasicrystals with five-fold symmetry. lew.ronih.govnd.edu These structures are of fundamental interest and may have applications in nanotechnology.

Electrochemical Sensors: Ferrocenecarboxylic acid and its derivatives are widely employed as redox mediators in electrochemical biosensors for the detection of a variety of analytes, including glucose, hydrogen peroxide, and various biomolecules. rsisinternational.orgbohrium.comacs.orgresearchgate.net The development of non-enzymatic sensors and wireless detection platforms represents a significant advancement in this area. bohrium.comnih.gov

Catalysis: Ferrocene-based ligands, often synthesized from precursors like ferrocenecarboxylic acid, are crucial in asymmetric catalysis for the production of enantiomerically pure pharmaceuticals and agrochemicals. wikipedia.orgsigmaaldrich.comrsc.org

Medicinal Chemistry: The conjugation of the ferrocene moiety to biologically active molecules is a burgeoning field. acs.orgrsc.org Ferrocene derivatives are being investigated for their anticancer and antimalarial properties, with some compounds having entered clinical trials. wikipedia.orggoogle.com

Interdisciplinary Contributions and Emerging Frontiers in Organometallic Chemistry

The influence of ferrocenecarboxylic acid extends far beyond traditional chemistry, making significant contributions to a range of interdisciplinary fields and pushing the boundaries of organometallic chemistry. acs.org

Materials Science: In materials science, ferrocenecarboxylic acid serves as a key component in the synthesis of redox-active polymers and nanomaterials. chemicalbook.com These materials are being explored for applications in data storage, electrochromic devices, and as catalysts. researchgate.netresearchgate.net

Bioorganometallic Chemistry: This field merges organometallic chemistry with biology. Ferrocenecarboxylic acid is used to create bioconjugates where the ferrocene unit acts as an electrochemical tag or a redox-active center to probe biological processes or to impart therapeutic properties. rsisinternational.orgacs.org For instance, ferrocene-peptide conjugates are being studied as potential redox-switchable foldamers. science.gov

Nanotechnology: At the nanoscale, ferrocenecarboxylic acid is used to functionalize nanoparticles and surfaces. rsisinternational.orgnih.gov For example, mesoporous carbon nanospheres functionalized with ferrocenecarboxylic acid have been developed for the targeted delivery of drugs and for use in advanced sensing applications. nih.govrsc.org

An emerging frontier is the development of multifunctional systems where the unique properties of the carboxyferrocene moiety are combined with other functional units to create materials with multiple, often stimuli-responsive, capabilities. rsc.orgrsc.org For example, supramolecular vesicles have been constructed that are both pH- and redox-responsive, and can target cancer cells for drug delivery. rsc.orgrsc.org

Table of Physicochemical Properties of Ferrocenecarboxylic Acid

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₀FeO₂ | wikipedia.org |

| Molar Mass | 230.044 g·mol⁻¹ | wikipedia.org |

| Appearance | Yellow to dark brown solid/powder | wikipedia.orgchemicalbook.com |

| Melting Point | 210-216 °C (decomposes) | wikipedia.orgchemicalbook.com |

| Solubility | Insoluble in water; soluble in most organic solvents | wikipedia.orgchemicalbook.com |

| pKa | 7.8 | wikipedia.org |

Structure

2D Structure

Properties

Molecular Formula |

C11H10FeO2 |

|---|---|

Molecular Weight |

230.04 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene(hydroxy)methanolate;iron(2+) |

InChI |

InChI=1S/C6H6O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q;-1;+2/p-1 |

InChI Key |

OZMCRHRTLJMAFK-UHFFFAOYSA-M |

Canonical SMILES |

[CH-]1C=CC=C1.C1=CC(=C(O)[O-])C=C1.[Fe+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ferrocenecarboxylic Acid and Derivatives

Direct Functionalization Pathways for Ferrocene (B1249389) Carboxylation

Direct carboxylation of the ferrocene core represents a straightforward approach to synthesizing ferrocenecarboxylic acid. Several methods have been developed to achieve this transformation.

One common method is the Friedel-Crafts acylation of ferrocene. This reaction typically involves an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.netscribd.com For instance, the acylation of ferrocene with 2-chlorobenzoyl chloride, followed by hydrolysis, yields ferrocenecarboxylic acid. wikipedia.org Triflic acid has also been employed as a catalyst for the acylation of ferrocene with active esters like tetrafluorophenyl esters and N-hydroxysuccinimidyl esters. mdpi.com Another variation uses acetic anhydride in the presence of phosphoric acid to produce acetylferrocene, which can be further oxidized to ferrocenecarboxylic acid. scribd.com

Lithiation followed by carboxylation is another powerful technique. This involves the deprotonation of ferrocene using a strong base, typically an organolithium reagent like n-butyllithium or tert-butyllithium, to form lithioferrocene. nih.govthieme-connect.com This intermediate can then react with an electrophile, such as carbon dioxide, to introduce the carboxylic acid group. atamankimya.com The degree of lithiation can be controlled to an extent, although achieving high degrees of substitution can be challenging. nih.gov

More recently, direct C-H activation strategies have emerged as atom- and step-economical methods. These methods often utilize transition metal catalysts to functionalize the C-H bonds of ferrocene directly. sioc-journal.cn For example, mercuration of ferrocene using mercury(II) carboxylates can lead to permercurated ferrocenes, which can then be further functionalized. nih.gov

Table 1: Comparison of Direct Carboxylation Methods

| Method | Reagents | Catalyst/Conditions | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride/anhydride | Lewis acid (e.g., AlCl₃), Triflic acid, Phosphoric acid | A common and versatile method. researchgate.netscribd.commdpi.com |

| Lithiation-Carboxylation | Organolithium reagent, CO₂ | Anhydrous conditions | Allows for controlled introduction of the carboxyl group. nih.govthieme-connect.com |

| Direct C-H Activation | Various | Transition metal catalysts (e.g., Pd, Rh, Ir) | An emerging, highly efficient approach. sioc-journal.cn |

| Mercuration | Mercury(II) carboxylates | - | Can achieve high degrees of functionalization. nih.gov |

Multi-Step Synthesis Strategies for Complex Carboxyferrocene Architectures

The synthesis of more complex derivatives of ferrocenecarboxylic acid often requires multi-step sequences starting from the parent acid or other functionalized ferrocenes. These strategies allow for the construction of a wide array of architectures with tailored properties.

Preparation of Ferrocenecarboxamides

Ferrocenecarboxamides are readily synthesized from ferrocenecarboxylic acid. A standard method involves the conversion of the carboxylic acid to its more reactive acid chloride, ferrocenoyl chloride , which is then reacted with an amine. nih.govmdpi.com The acid chloride can be prepared by treating ferrocenecarboxylic acid with reagents like thionyl chloride or oxalyl chloride. chemicalbook.comacs.org Alternatively, triphosgene (B27547) in the presence of triethylamine (B128534) and DMAP offers a milder route to ferrocenoyl chloride. researchgate.netresearchgate.net

Peptide coupling agents, such as 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), provide another efficient route for the direct amidation of ferrocenecarboxylic acid with amines without the need to isolate the acid chloride. nih.govrsc.org This method is particularly useful for synthesizing amides with sensitive functional groups. rsc.org For example, N-methylferrocenecarboxamide can be prepared using the HOBt/EDCI procedure with methylamine. nih.gov Similarly, various ferrocenecarboxamides have been synthesized from aminoferrocene and different acid partners. rsc.orgresearchgate.net

Synthesis of Ferrocenecarboxylates and Esters

The esterification of ferrocenecarboxylic acid is a fundamental transformation for creating ferrocenecarboxylates. A common approach is the reaction of ferrocenoyl chloride with an alcohol or phenol. nih.govnih.gov This method has been used to synthesize a range of para-substituted phenyl ferrocenecarboxylates. nih.govnih.gov

Direct esterification of ferrocenecarboxylic acid can also be achieved. For instance, the methyl ester can be obtained by crystallization from aqueous methanol (B129727). atamankimya.com More complex esters, such as those derived from the reaction of ferrocenecarboxylic acid with complex mixtures of phenols and alcohols, have been prepared for analytical purposes. Furthermore, ferrocene esters have been synthesized by reacting 2-aminoethyl ferrocenecarboxylate with N-protected sugar amino acids, leading to compounds with a carboxamide group positioned away from the ferrocene core. rsc.orgresearchgate.net

Formation of Ferrocenecarboxylic Acid Hydrazides and Related Conjugates

Ferrocenecarboxylic acid hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and biologically active molecules. They are typically prepared by reacting a ferrocenecarboxylate ester, such as the methyl or ethyl ester, with hydrazine (B178648) hydrate. cuni.cz For instance, 1'-(diphenylphosphino)-1-ferrocenecarboxylic acid hydrazide was synthesized from the corresponding methyl ester. cuni.cz

These hydrazides can then be used as building blocks for more complex structures. For example, treatment of ferrocenecarboxylic acid hydrazide with phenylisothiocyanate yields a ferrocenyl thiosemicarbazide, which can be cyclized to form a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. tandfonline.com They can also react with aldehydes and ketones to form hydrazones, such as pyrrole-2-carbaldehyde ferrocenoylhydrazone. researchgate.net Furthermore, ferrocenecarboxylic acid can be reacted with N-isocyaniminotriphenylphosphorane in the presence of cyclic ketones to produce ferrocene-containing 1,3,4-oxadiazole (B1194373) derivatives. echemcom.com

Generation of Carboxylic Acid Anhydrides and Acid Halides

Ferrocenecarboxylic acid anhydride, {[(C₅H₅)Fe(C₅H₄CO)]₂O}, is another important derivative. It can be produced by treating ferrocenecarboxylic acid with thionyl chloride. wikipedia.orgatamankimya.com The anhydride itself is a useful reagent and has been characterized, with at least one polymorph identified. wikipedia.orgresearchgate.net

The most common acid halide, ferrocenoyl chloride , is a key intermediate in many synthetic routes. It is typically prepared from ferrocenecarboxylic acid using reagents like oxalyl chloride or phosphorus pentachloride. chemicalbook.comacs.org The reaction with oxalyl chloride in dichloromethane (B109758) at 0°C provides ferrocenoyl chloride in high yield. chemicalbook.com A milder method utilizing triphosgene has also been reported, which avoids the formation of harsh byproducts. researchgate.netresearchgate.net

Table 2: Synthesis of Ferrocenecarboxylic Acid Derivatives

| Derivative | Starting Material | Key Reagents | Reference(s) |

|---|---|---|---|

| Ferrocenecarboxamides | Ferrocenecarboxylic acid | Oxalyl chloride, Amine / HOBt, EDCI, Amine | nih.govmdpi.comrsc.org |

| Ferrocenecarboxylates | Ferrocenoyl chloride / Ferrocenecarboxylic acid | Alcohol/Phenol / Methanol | atamankimya.comnih.govnih.gov |

| Ferrocenecarboxylic Acid Hydrazides | Ferrocenecarboxylate ester | Hydrazine hydrate | cuni.cz |

| Ferrocenecarboxylic Acid Anhydride | Ferrocenecarboxylic acid | Thionyl chloride | wikipedia.orgatamankimya.com |

| Ferrocenoyl Chloride | Ferrocenecarboxylic acid | Oxalyl chloride, Phosphorus pentachloride, Triphosgene | chemicalbook.comacs.orgresearchgate.netresearchgate.net |

Asymmetric Synthesis Approaches for Chiral Carboxyferrocene Derivatives

The development of asymmetric synthetic methods to produce chiral ferrocene derivatives is of great importance due to their application as highly efficient ligands and catalysts in asymmetric catalysis. sioc-journal.cnchinesechemsoc.org Planar chiral ferrocenes, in particular, have garnered significant attention. sioc-journal.cnacs.org

Traditional methods for synthesizing 1,2-disubstituted planar chiral ferrocenes often rely on the use of a chiral auxiliary, such as Ugi's amine, to direct diastereoselective ortho-lithiation. acs.org Subsequent trapping with an electrophile furnishes the desired planar chiral derivative. acs.org

More recently, transition-metal-catalyzed enantioselective C-H activation has become a powerful strategy. sioc-journal.cnchinesechemsoc.orgacs.org This approach offers a more direct and efficient route to planar chiral ferrocenes. sioc-journal.cn Various transition metals, including palladium, rhodium, iridium, copper, gold, and platinum, have been successfully employed in these transformations. sioc-journal.cn For example, cobalt-catalyzed enantioselective C-H acyloxylation has been used to synthesize oxy-substituted planar chiral ferrocenes with high yields and enantioselectivities. chinesechemsoc.org Similarly, rhodium(I)-catalyzed C-H arylation of ferrocene formaldehydes provides a versatile entry to 1,2-disubstituted chiral planar ferrocene derivatives. acs.org

The synthesis of chiral oxazoline (B21484) ferrocene ligands is another important area. These ligands are crucial for many asymmetric transformations. mdpi.com The development of efficient methods to obtain optically pure oxazoline ferrocene compounds is key to achieving highly diastereoselective planar chiral ligands through direct ortho-metallation. mdpi.com Siloxane-substituted oxazoline ferrocenes have emerged as a new generation of ligands with enhanced catalytic capabilities. mdpi.com

Enantioselective C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for synthesizing complex molecules. In ferrocene chemistry, enantioselective C-H functionalization allows for the direct introduction of new functional groups in a stereocontrolled manner, providing efficient access to planar chiral ferrocenes.

Recent progress has been notable in the palladium(II)-catalyzed enantioselective C-H functionalization of ferrocenecarboxylic acid and its derivatives. researchgate.net For instance, the enantioselective C-H alkenylation of ferrocenecarboxylic acid has been achieved using a palladium(II) catalyst. acs.org This method facilitates the creation of chiral 1,2-disubstituted ferrocenes. chemrxiv.org Another significant advancement is the Cp*Cobalt(III)-catalyzed enantioselective C-H amidation of ferrocenes, which employs monoprotected amino acids (MPAAs) as chiral ligands, offering a promising route to planar chirality, albeit with moderate enantioselectivity in some cases. researchgate.net

Researchers have also explored the use of chiral carboxylic acids (CCAs) in combination with achiral iridium(III) catalysts for the enantioselective C-H amidation of ferrocenes. snnu.edu.cn The success of these reactions often depends on the careful selection of the chiral ligand or acid, which is crucial for achieving high enantioselectivity. researchgate.netsnnu.edu.cn For example, a combination of an achiral Ir(III) catalyst and a chiral carboxylic acid derived from tert-leucine has been shown to be effective. researchgate.net Similarly, copper-mediated enantioselective C–H alkynylation of ferrocene derivatives has been developed using chiral BINOL ligands, producing ortho-substituted planar chiral ferrocene carboxylic acid derivatives with good enantioselectivity. nih.gov

| Catalytic System | Reaction Type | Substrate | Key Findings | Reference |

| Palladium(II) / L-pyroglutamic acid | C-H Alkenylation / Alkynylation | Ferrocene derivatives | Produces axially chiral styrenes with high yields and enantioselectivities. | researchgate.net |

| Palladium(II) / Monoprotected amino acid (MPAA) | C-H/C-H Cross-coupling | Ferrocenes and azoles | Exhibits excellent reactivity and regioselectivity for synthesizing optically active molecules. | researchgate.net |

| Cp*Cobalt(III) / Monoprotected amino acids (MPAAs) | C-H Amidation | Ferrocene carboxamides | Provides a strategy to create planar chirality with high yields under mild conditions. | researchgate.net |

| Achiral Ir(III) / Chiral Carboxylic Acid | C-H Amidation | Ferrocenes | High enantioselectivity is achieved using a chiral carboxylic acid derived from tert-leucine. | researchgate.net |

| Copper / Chiral BINOL Ligands | C-H Alkynylation | Ferrocene carboxylic acid derivatives | Delivers enantioenriched mono-alkynylated ferrocenes with good yields and enantioselectivities. | nih.gov |

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy has been a cornerstone in asymmetric synthesis for decades.

In the context of ferrocenecarboxylic acid, chiral auxiliaries are instrumental in traditional approaches for the enantioselective synthesis of ortho-substituted derivatives. nih.gov The most common method involves diastereoselective directed ortho-metalation (DoM). acs.org In this process, a chiral auxiliary is first attached to the ferrocene moiety, often by forming an amide or oxazoline from ferrocenecarboxylic acid. The chiral auxiliary then directs the deprotonation and subsequent substitution to one of the adjacent, enantiotopic C-H positions on the cyclopentadienyl (B1206354) ring with high diastereoselectivity. nih.govacs.org Although effective, these methods can be step-intensive and require the use of sensitive organometallic reagents like organolithiums. acs.org

Planar Chirality Induction and Control

Planar chiral ferrocenes are highly valuable scaffolds for developing privileged ligands and catalysts for asymmetric synthesis. nih.govacs.org Consequently, significant effort has been dedicated to methods for inducing and controlling planar chirality, with transition-metal-catalyzed C-H functionalization being a particularly powerful strategy. acs.org

The synthesis of 1,2-disubstituted ferrocene derivatives, which possess planar chirality, can be achieved through various catalytic methods. chemrxiv.org Palladium-catalyzed reactions have been extensively used. For example, the enantioselective C-H direct acylation of ferrocene derivatives can provide 2-acyl-1-dimethylaminomethylferrocenes with high yield and enantiomeric excess. acs.org Similarly, palladium-catalyzed C-H diarylation of ferrocenecarboxylic acids with aryl iodides offers a direct route to 1,2-disubstituted products. acs.orgacs.org

A sophisticated strategy for constructing ferrocenes with both axial and planar chiralities involves a palladium/chiral norbornene (Pd/NBE*) cooperative catalysis. nih.gov In this domino reaction, the axial chirality is established first, which then controls the subsequent formation of planar chirality through a unique axial-to-planar diastereoinduction process. nih.gov The control of stereochemistry in these reactions is often governed by chiral ligands, such as monoprotected amino acids (MPAAs) or chiral phosphoric acids, which are part of the catalytic system. researchgate.netacs.org The development of modular synthetic routes for optically active 2-aryl-ferrocene carboxylic acids has also been a focus, as these compounds themselves can serve as chiral carboxylic acid ligands in other asymmetric C-H activation reactions. snnu.edu.cnrsc.org

Organometallic Reagents and Catalysts in Carboxyferrocene Synthesis

The synthesis of ferrocenecarboxylic acid and its derivatives relies heavily on the use of organometallic reagents and catalysts. thieme-connect.demt.com Organometallic reagents, such as organolithium and organomagnesium compounds, are powerful nucleophiles used to form new carbon-carbon bonds. mt.comsolubilityofthings.com A classic route to substituted ferrocenecarboxylic acids involves the ortho-lithiation of a directed metalation group on the ferrocene scaffold, followed by quenching with carbon dioxide. nih.gov

Transition metal catalysts are indispensable for modern synthetic methods, enabling reactions that are otherwise difficult or inefficient. kallipos.gr Palladium catalysts are widely employed for C–H functionalization reactions, including diarylation and alkenylation of ferrocenecarboxylic acids. acs.orgchemrxiv.org Other group 9 metals have also emerged as powerful catalysts. snnu.edu.cn Cobalt(III), rhodium(III), and iridium(III) complexes, often featuring a pentamethylcyclopentadienyl (Cp*) ligand, are known for their high reactivity and functional group tolerance in C-H activation. snnu.edu.cn These metals can be combined with chiral carboxylic acids to achieve enantioselective transformations. snnu.edu.cn

| Metal Catalyst | Ligand/Co-catalyst | Reaction Type | Substrate | Reference |

| Palladium(II) | Norbornene (NBE) / 3-amino-2-hydroxypyridine (B57635) ligand | C(3)-Arylation | Ferrocenecarboxylic acids | chemrxiv.org |

| Palladium(II) | Monoprotected amino acid (MPAA) | C-H/C-H Cross-coupling | Ferrocenes | researchgate.net |

| Cobalt(III) | Chiral Carboxylic Acid | C(sp3)-H Amidation | Thioamides | snnu.edu.cnrsc.org |

| Rhodium(III) | Chiral Carboxylic Acid | C-H Functionalization | Various | snnu.edu.cn |

| Iridium(III) | Chiral Carboxylic Acid | C-H Amidation | Ferrocene amides | snnu.edu.cn |

| Copper | Chiral BINOL | C-H Alkynylation | Ferrocene derivatives | nih.gov |

Green Chemistry Principles and Sustainable Synthesis Routes for Carboxyferrocene

Applying green chemistry principles to the synthesis of ferrocenecarboxylic acid and its derivatives aims to reduce waste, improve efficiency, and use less hazardous materials. One strategy that aligns with these principles is the use of multicomponent reactions (MCRs). nih.gov MCRs combine three or more reactants in a single step to form a product that contains the essential parts of all starting materials, leading to high atom economy and synthetic efficiency. nih.gov

Another aspect of sustainable synthesis is the use of readily available and inexpensive starting materials. orgsyn.org For example, a high-yield, two-step synthesis of ferrocenecarboxylic acid starts from ferrocene and 2-chlorobenzoyl chloride, both of which are commercially accessible. orgsyn.org This method avoids more hazardous or difficult-to-prepare reagents, contributing to a more practical and sustainable synthetic route. orgsyn.org

Mechanistic Investigations and Reaction Pathways of Carboxyferrocene Transformations

Electrophilic Aromatic Substitution Mechanisms on the Ferrocene (B1249389) Ring

The cyclopentadienyl (B1206354) (Cp) rings of ferrocene exhibit aromatic character and readily undergo electrophilic aromatic substitution (EAS) reactions. nih.govrsc.org Ferrocene is significantly more reactive than benzene (B151609) towards electrophiles, a fact attributed to the ability of the iron center to stabilize the cationic intermediate, often called a Wheland intermediate. nih.govacs.org The general mechanism involves the attack of an electrophile (E⁺) by the π-electrons of one of the Cp rings, forming a positively charged intermediate. nih.gov This intermediate then loses a proton to a base, restoring the aromaticity of the Cp ring and yielding the substituted ferrocene derivative. nih.gov

The presence of a carboxyl group (-COOH) on one of the Cp rings, as in carboxyferrocene, has a profound impact on this reactivity. The carboxyl group is a deactivating group due to its electron-withdrawing nature, which reduces the electron density of the ferrocene nucleus. ufs.ac.zawikipedia.org This deactivation makes electrophilic attack less favorable compared to unsubstituted ferrocene. acs.org Consequently, Friedel-Crafts acylation of ferrocene, a classic EAS reaction, is significantly affected by the presence of a carboxyl substituent. While ferrocene itself is readily acylated, the carboxyl group on carboxyferrocene deactivates the ring to such an extent that it does not undergo Friedel-Crafts reactions under typical conditions. ufs.ac.zahep.com.cn This deactivation is analogous to the behavior of deactivating groups on a benzene ring in EAS reactions. ktu.lt

The deactivating effect extends to both the substituted and the unsubstituted ring in carboxyferrocene. The first acyl group attached to a ferrocene ring is known to deactivate the molecule towards further electrophilic substitution, with the second substitution, if it occurs, preferentially happening on the unsubstituted ring. nih.govacs.org

Nucleophilic Acyl Substitution Mechanisms at the Carboxyl Group

The carboxyl group of carboxyferrocene is susceptible to nucleophilic acyl substitution reactions, which are fundamental transformations for creating derivatives such as esters and amides. These reactions proceed via a common mechanistic pathway involving the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxyl group.

Esterification: The formation of esters from carboxyferrocene, known as Fischer esterification, typically occurs by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.netresearchgate.net The mechanism involves the following steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Amide Formation: The synthesis of amides from carboxyferrocene requires the activation of the carboxyl group to facilitate the attack by an amine, which is a weaker nucleophile than an alcohol. A common method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.comresearchgate.netresearchgate.net The mechanism proceeds as follows:

Activation of the carboxylic acid: The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. This intermediate has a good leaving group. mdpi.comresearchgate.net

Nucleophilic attack by the amine: The amine attacks the carbonyl carbon of the activated intermediate. mdpi.comresearchgate.net

Tetrahedral intermediate formation and collapse: A tetrahedral intermediate is formed, which then collapses, eliminating dicyclohexylurea (a stable byproduct) and forming the amide. researchgate.net

This method is widely used in peptide synthesis and can be effectively applied to carboxyferrocene to generate a variety of amide derivatives. mdpi.com

Redox-Initiated Reactivity and Electron Transfer Processes in Carboxyferrocene Systems

The ferrocene moiety is renowned for its reversible one-electron oxidation from the iron(II) state to the iron(III) state, forming the ferrocenium (B1229745) cation. rsc.orgillinois.edu This redox process is central to the electrochemical behavior of ferrocene and its derivatives. The redox potential of the ferrocene/ferrocenium couple is sensitive to the nature of the substituents on the cyclopentadienyl rings. rsc.orgillinois.edu

The electron-withdrawing carboxyl group in carboxyferrocene makes the iron center more electron-poor. rsc.org Consequently, it is more difficult to oxidize carboxyferrocene compared to unsubstituted ferrocene. This is reflected in its redox potential, which is shifted to a more positive value. rsc.orgmarquette.edu For example, the half-wave potential (E₁/₂) of carboxyferrocene has been measured to be significantly higher than that of ferrocene. rsc.org

| Compound | E₁/₂ (mV vs Ag/AgCl) |

|---|---|

| Ferrocene | 366 |

| Ferrocenecarboxylic Acid | 602 |

| Methyl Ferrocenoate | 613 |

Data sourced from a study on the electrochemical properties of ferrocene derivatives. rsc.org

This oxidation process can initiate further chemical reactions. The electrochemical oxidation of ferrocenecarboxylate can lead to the formation of radicals through a self-mediated electron transfer process. This involves the generation of a transient ferrocenium-carboxylate zwitterion, which can then undergo intramolecular or intermolecular electron transfer to produce a ferrocenyl or ferrocenylalkyl radical. These radicals can then participate in other reactions, such as grafting onto carbon surfaces. The oxidation of the ferrocene moiety significantly increases the acidity of the carboxylic acid group. researchgate.net

Transition Metal-Catalyzed Coupling Reactions Involving Carboxyferrocene

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Ferrocene derivatives, including those bearing a carboxyl group, can participate in these reactions, typically after conversion of the carboxylate or a C-H bond on the ring to a suitable functional group for coupling (e.g., a halide).

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The general catalytic cycle for the coupling of a halo-carboxyferrocene derivative with a boronic acid (R-B(OH)₂) is as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-carboxyferrocene, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Sonogashira Coupling: This reaction enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For a halo-carboxyferrocene derivative, the mechanism is believed to proceed through two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the halo-carboxyferrocene to the Pd(0) catalyst, followed by transmetalation and reductive elimination.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then transfers the alkynyl group to the palladium(II) intermediate in the transmetalation step.

These coupling reactions provide a versatile methodology for the synthesis of complex ferrocene-containing molecules with tailored electronic and structural properties.

Radical Pathways and Their Role in Ferrocene Functionalization

Radical reactions offer an alternative pathway for the functionalization of ferrocene derivatives. The generation of ferrocenyl radicals from carboxyferrocene has been demonstrated, particularly through electrochemical methods. The oxidation of ferrocenecarboxylate can lead to decarboxylation, producing ferrocenyl radicals. This process is analogous to the Kolbe electrolysis.

The proposed mechanism involves the homogeneous oxidation of the ferrocenecarboxylate, which releases carbon dioxide and a ferrocenyl radical (Fc•). These highly reactive radicals can then engage in various reactions, including abstracting hydrogen atoms or adding to unsaturated systems. A significant application of this is the chemical derivatization of surfaces, where the generated ferrocenyl radicals react with a substrate like a glassy carbon surface to form a covalently modified layer.

Furthermore, ferrocene derivatives have been shown to act as radical scavengers, with the iron atom playing a crucial role in this activity. This suggests that the ferrocene nucleus can interact with and neutralize radical species, a property that is enhanced by certain functional groups. The ferrocenyl group itself has been found to significantly increase the antioxidant capacities of molecules to which it is attached.

Photochemical and Electrochemical Reaction Mechanisms

Photochemical Reactions: Ferrocenecarboxylic acid is photosensitive and undergoes photochemical reactions upon irradiation with UV light. In solvents like wet dimethyl sulfoxide, photoaquation occurs, leading to the formation of a cyclopentadienyliron salt of the carboxylic acid and free cyclopentadiene, which originates from the substituted ring. This initial step can be followed by further reactions, including the loss of carbon dioxide. The mechanism of such photochemical degradation in natural waters can be influenced by the presence of dissolved organic matter, which can act as photosensitizers. The photochemistry of ferrocene derivatives can also involve the cleavage of the iron-carbon bond, leading to the formation of radical species.

Electrochemical Reactions: The electrochemical behavior of carboxyferrocene is dominated by the reversible one-electron oxidation of the iron center. rsc.org Cyclic voltammetry is a key technique used to study these processes. The oxidation of carboxyferrocene at an electrode surface is an EC mechanism, where a reversible electron transfer (E) is followed by a chemical reaction (C).

The electrochemical oxidation of carboxyferrocene generates the corresponding ferrocenium cation. rsc.org As mentioned in section 3.3, this can lead to subsequent chemical reactions, including the generation of radicals via decarboxylation. The electrochemical oxidation process can be described by the following steps:

Electron Transfer: The ferrocene moiety is oxidized at the electrode surface, losing one electron to form the ferrocenium cation.

Chemical Reaction: The resulting ferrocenium species can then undergo further chemical transformations, which can be observed and characterized by analyzing the cyclic voltammograms at different scan rates.

This electrochemical reactivity makes carboxyferrocene and its derivatives useful as redox mediators in various applications, including biosensors.

Theoretical and Computational Chemistry Studies of Ferrocenecarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of ferrocenecarboxylic acid. These studies elucidate the nature of the bonding between the iron center and the cyclopentadienyl (B1206354) (Cp) rings, as well as the electronic influence of the carboxyl substituent.

The electronic structure is characterized by the interaction of the d-orbitals of the iron atom with the π-orbitals of the two cyclopentadienyl ligands. The carboxyl group, being an electron-withdrawing substituent, modulates the electron density of the ferrocene (B1249389) moiety. This perturbation primarily affects the substituted Cp ring, influencing the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlu.se DFT calculations have been employed to determine the energies of these orbitals. researchgate.net For instance, in related ferrocenyl derivatives, the HOMO is typically centered on the metal, while the LUMO may be located on the ligands, a characteristic feature of many organometallic complexes. The stability of the molecule is often attributed to delocalized molecular orbitals that span the entire sandwich structure. mdpi.com

Studies on derivatives have shown that intramolecular interactions, such as hydrogen bonding involving the carboxylic group, can significantly stabilize certain conformations and influence the electronic structure. mdpi.com For example, an intramolecular H-bond between the carboxylic group and a nitrogen atom in a complex derivative was shown to create a stable seven-membered chelate ring. mdpi.com Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, can further quantify these interactions, revealing donor-acceptor orbital interactions that contribute to the stability and electronic properties of the molecule and its derivatives. researchgate.net

Density Functional Theory (DFT) Applications to Molecular Geometry and Reactivity

Density Functional Theory (DFT) has become an indispensable tool for accurately predicting the molecular geometry and exploring the reactivity of ferrocenecarboxylic acid and its derivatives. jcgtm.orgjcgtm.org By employing various functionals and basis sets, researchers can obtain optimized structures that are in excellent agreement with experimental data from techniques like X-ray crystallography. researchgate.netirb.hr

Commonly used hybrid functionals include B3LYP and B3PW91, often paired with basis sets like LANL2DZ for the iron atom and 6-31G* or larger for other elements. mdpi.comirb.hr The B3PW91 functional, for instance, has been noted for providing an improved description of bonding parameters in metal-containing fragments compared to B3LYP. mdpi.com DFT calculations accurately reproduce key geometric parameters, such as the bond lengths between the iron and carbon atoms of the Cp rings and the geometry of the carboxylic acid group. mdpi.com Conformational analysis via DFT is also crucial, especially for flexible derivatives, allowing for the identification of the most stable conformers and the energy differences between them. mdpi.comirb.hr

The following table presents a selection of computational methods used in DFT studies of ferrocenecarboxylic acid and related structures.

| Study Focus | DFT Functional | Basis Set | Application | Reference |

| Structural Analysis | B3PW91 | DGTZVP | Calculation of relative stability of diastereomers. | mdpi.com |

| Vibrational Spectra | B3LYP | 3-21G | Calculation of IR spectra for product identification. | jcgtm.org |

| Molecular Geometry | B3LYP | LANL2DZ (Fe), 6-31G(d) | Geometry optimization of ferrocene derivatives. | researchgate.netirb.hr |

| Electronic Properties | B3LYP | 6-311++G(d) / LANL2DZ (Fe) | Geometry optimization and molecular property calculations. | researchgate.net |

| Reaction Mechanisms | B3PW91 | IEFPCM Solvent Model | Modeling reaction pathways and transition states. | mdpi.com |

DFT also provides insights into chemical reactivity. By analyzing the frontier molecular orbitals and electrostatic potential maps, researchers can predict sites susceptible to electrophilic or nucleophilic attack. The theory is extensively used to study reaction mechanisms, calculate activation energies, and rationalize observed product distributions, as detailed in subsequent sections. mdpi.comjcgtm.org

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a powerful avenue for studying the explicit behavior of ferrocenecarboxylic acid in the solution phase. MD simulations track the movement of atoms over time, offering a detailed picture of conformational dynamics, solvation, and intermolecular interactions. mdpi.com

A critical prerequisite for accurate MD simulations is a robust molecular mechanics force field. For organometallic compounds like ferrocene derivatives, standard force fields often lack the necessary parameters. Significant research has been dedicated to developing and validating force fields for ferrocene-containing systems, such as ferrocene-peptide conjugates. researchgate.netnih.gov This process involves:

Parameter Generation: Using quantum chemical calculations (e.g., DFT) to derive intramolecular force-field parameters like bond lengths, angles, and dihedral terms. nih.gov

Charge Derivation: Fitting atomic partial charges to quantum-chemically computed electrostatic potentials to accurately model intermolecular electrostatic interactions. researchgate.netnih.gov

Validation: Testing the force field by comparing MD simulation results against experimental data, such as X-ray crystal structures and NMR data in solution. researchgate.netnih.gov

Once a force field is established, MD simulations can be used to study the behavior of ferrocenecarboxylic acid in various solvents. Key insights include:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or interactions with polar solvent molecules. cymitquimica.com MD simulations can characterize the stability and lifetime of these hydrogen bonds.

Solvation Shell: Simulations can reveal the structure of the solvent molecules surrounding the solute, providing insight into its solubility and how it interacts with its local environment.

Conformational Dynamics: The rotation of the cyclopentadienyl rings and the orientation of the carboxyl group can be monitored over time to understand the molecule's flexibility in solution. researchgate.net

These simulations are crucial for understanding systems where ferrocenecarboxylic acid is used as a building block, for example, in self-assembling systems or as a surface modifier for materials in electrochemical applications. uni-muenchen.deaau.dk

Computational Prediction and Interpretation of Spectroscopic Signatures

Computational methods, particularly DFT, are routinely used to predict and interpret the spectroscopic signatures of ferrocenecarboxylic acid, providing a crucial link between theoretical models and experimental observations. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule with high accuracy. materialssquare.com By comparing the computed IR spectrum with the experimental one, researchers can confirm the structure of a synthesized compound, including specific conformers or isomers. jcgtm.orgjcgtm.org For example, calculations on ferrocenecarboxylic acid using the DFT/B3LYP method showed that the calculated valence vibrations of the monosubstituted cyclopentadienyl ring (1011-1014 cm⁻¹) corresponded well with the experimental IR spectrum, with a reported accuracy of 99%. jcgtm.orgjcgtm.org This synergy between theory and experiment is invaluable for structural elucidation, especially in complex reaction mixtures. sciencebring.comresearchgate.net

The table below shows a comparison of calculated and experimental IR frequencies for a product derived from ferrocenecarboxylic acid, highlighting the predictive power of DFT.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch (carboxyl) | 1705-1715 | 1710 |

| C-O stretch (carboxyl) | 1230-1240 | 1235 |

| Cp ring (monosubstituted) | 1011-1014 | 1012 |

| Data adapted from studies on ferrocenecarboxylic acid and its derivatives. |

NMR Spectroscopy: While not as direct as IR frequency calculations, theoretical methods can aid in the interpretation of ¹H and ¹³C NMR spectra. DFT can be used to calculate magnetic shielding constants, which can then be converted into chemical shifts. This is particularly useful for assigning signals in complex molecules and for distinguishing between different isomers whose spectra might be very similar. mdpi.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.commaterialssquare.com These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. This allows for the assignment of absorption bands observed experimentally to specific electronic excitations, such as d-d transitions centered on the iron atom or π-π* transitions within the cyclopentadienyl rings and carboxyl group. mdpi.comrsc.org

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms involving ferrocenecarboxylic acid, moving beyond static pictures of reactants and products. nih.gov By mapping the potential energy surface of a reaction, researchers can identify intermediates, characterize transition states, and calculate activation energies, offering a detailed, dynamic view of the chemical transformation. libretexts.org

DFT calculations are central to this field. For instance, in the study of the formation of complex heterocyclic systems from carboxyferrocene derivatives, DFT modeling was used to:

Identify Intermediates and Conformers: The calculations identified various diastereomers as local minima on the potential energy surface. mdpi.com

Locate Transition States: The saddle points connecting these minima, representing the transition states for their interconversion, were located and their structures optimized (e.g., TS(8a/T1-T2)). mdpi.com

Calculate Energy Barriers: The free energy differences between the ground states and transition states were calculated to determine the activation barriers for specific reaction steps. This helps explain why certain pathways are favored and rationalizes the observed product distributions and diastereoselectivity. mdpi.com

These computational models can explain substituent effects, where electron-donating or electron-withdrawing groups on reactants influence reaction rates and outcomes. mdpi.com The calculations can also incorporate solvent effects, often using polarizable continuum models (PCM), to better reflect real-world experimental conditions. mdpi.com By providing a step-by-step energetic profile of a reaction, these modeling studies are crucial for optimizing reaction conditions and for the rational design of new synthetic pathways. mdpi.comjcgtm.org

Analysis of Redox Potentials and Electron Transfer Energetics

The redox activity of the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple is one of its most important properties. The carboxylic acid substituent significantly influences this redox behavior, an effect that can be precisely analyzed and predicted using computational methods.

Experimental studies using cyclic voltammetry show that the electron-withdrawing carboxylic acid group makes the iron center more electron-poor. unh.edu This makes the ferrocene moiety more difficult to oxidize, resulting in a higher redox potential compared to unsubstituted ferrocene. unh.edu

| Compound | E₁/₂ (mV vs. Ag/AgCl) | Reference |

| Ferrocene | 366 | unh.edu |

| Ferrocenecarboxylic Acid | 602 | unh.edu |

| Methyl Ferrocenoate | 613 | unh.edu |

Computational electrochemistry, using DFT, allows for the direct calculation of these redox potentials. The process typically involves calculating the free energy change (ΔG) for the oxidation reaction in solution. acs.org Advanced computational models can achieve high accuracy by:

Calculating the free energies of both the reduced (ferrocene) and oxidized (ferrocenium) states.

Including solvation energies, often through continuum solvation models.

Referencing the calculated potential to a known standard, sometimes using a computational reference electrode. acs.org

Beyond thermodynamics, computational models like the Marcus-Hush theory can be used to investigate the kinetics of electron transfer. acs.org This theory allows for the calculation of the activation energy for the electron transfer process, which is composed of contributions from the inner-sphere reorganization energy (changes in bond lengths and angles within the molecule) and the outer-sphere reorganization energy (rearrangement of solvent molecules). acs.org DFT is used to calculate the inner-sphere component by determining the energy difference between the equilibrium geometry of one redox state and the geometry of the other. acs.org These theoretical analyses are critical for applications in electrochemistry, such as in sensors and molecular electronics, where both the potential and the rate of electron transfer are key performance metrics. cymitquimica.comresearchgate.netpineresearch.com

Rational Design and Prediction of Carboxyferrocene-Based Systems

A major goal of computational chemistry is the rational design of new molecules and materials with tailored properties. Ferrocenecarboxylic acid serves as a versatile building block, and theoretical modeling is increasingly used to guide the design of advanced functional systems based on this compound. grafiati.comcjcatal.com

Catalyst Design: Computational studies have been instrumental in designing novel electrocatalysts. For example, ferrocenecarboxylic acid has been used as a source for iron and carbon doping in other catalytic materials or as a functional linker in metal-organic frameworks (MOFs). mdpi.comresearchgate.net Theoretical calculations can predict how incorporating the carboxyferrocene unit will:

Modify Electronic Structure: DFT calculations show that doping or functionalization can alter the electronic structure of the host material, creating more active catalytic sites. mdpi.comresearchgate.net

Enhance Performance: In materials for the oxygen evolution reaction (OER) or hydrogen evolution reaction (HER), calculations can predict how modifications will lower the overpotential required for the reaction by optimizing the binding energies of reaction intermediates. researchgate.net For example, theoretical calculations demonstrated that using carboxyferrocene as a missing linker in a MOF could create defects that enhance OER performance. researchgate.net

Materials Science: In the design of MOFs and other porous materials, computational modeling can predict how using ferrocenecarboxylic acid or its derivatives as organic linkers will affect the final structure, pore size, and stability of the framework. acs.orgacs.org This predictive capability accelerates the discovery of new materials for applications such as gas storage and separation.

Molecular Electronics: For applications in molecular electronics, understanding electron transport through single molecules is essential. mdpi.com Theoretical methods like DFT combined with non-equilibrium Green's function (NEGF) formalism can predict the conductance of molecular wires containing the ferrocene unit. These calculations help in designing molecules with optimal electronic coupling for use in nanoscale devices. mdpi.com

By providing fundamental insights into structure-property relationships, computational chemistry allows for an efficient, in silico screening process, reducing the trial-and-error of experimental work and accelerating the development of new carboxyferrocene-based technologies. grafiati.com

Advanced Spectroscopic and Structural Elucidation of Carboxyferrocene Systems

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction analysis has been instrumental in determining the precise solid-state molecular structure of carboxyferrocene. Studies reveal that carboxyferrocene crystallizes in the monoclinic space group P21/n. iucr.org The crystal structure consists of hydrogen-bonded dimers, where two molecules are linked through their carboxylic acid groups. iucr.org This hydrogen-bonding framework results in an O---O distance of approximately 2.714 Å. iucr.org

The ferrocene (B1249389) moiety itself adopts an eclipsed conformation of the cyclopentadienyl (B1206354) (Cp) rings. iucr.org The bond distances within the molecule have been measured with high precision. For instance, the average carbon-carbon bond length in the Cp rings is about 1.442 Å, while the bond connecting the carboxyl group to the Cp ring is approximately 1.407 Å. iucr.org The C=O and C-O(H) bond lengths within the carboxylic acid group are 1.261 Å and 1.313 Å, respectively. iucr.org

In derivatives such as ferrocene carboxylic acid benzotriazol-1-yl ester, the two cyclopentadienyl groups are nearly parallel, with a dihedral angle of 2.70°. mdpi.com The benzotriazole (B28993) group and the cyclopentadienyl group are almost perpendicular to each other, with a dihedral angle of 86.48°. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.797(1) |

| b (Å) | 12.896(3) |

| c (Å) | 12.586(3) |

| β (°) | 96.96(1) |

| V (ų) | 934.1(3) |

| Z | 4 |

| Data sourced from Cotton, F. A., & Reid Jr, A. H. (1985). Acta Crystallographica Section C, 41(5), 686-688. iucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of carboxyferrocene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a derivative, the protons on the unsubstituted cyclopentadienyl ring typically appear as a singlet around 4.14 ppm. The protons on the substituted ring appear as two triplets at approximately 4.81 and 5.06 ppm. The specific chemical shifts can vary depending on the solvent and the nature of other substituents.

The ¹³C NMR spectrum provides further structural confirmation. For a trimethylsilyl (B98337) derivative of ferrocenecarboxylic acid, signals for the cyclopentadienyl carbons are observed at 69.96, 71.20, and 74.44 ppm, with the carbon attached to the substituent appearing at 95.14 ppm. The carbon of the trimethylsilyl group appears at 1.13 ppm, and the carbonyl carbon gives a signal at a significantly downfield shift of 284.10 ppm. In another study of a ferrocene derivative, the carbonyl carbon of the carboxylic acid was observed at 171.17 ppm. rsc.org

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 4.14 | s | Unsubstituted Cp-H |

| ¹H | 4.81 | t | Substituted Cp-H |

| ¹H | 5.06 | t | Substituted Cp-H |

| ¹³C | 69.96, 71.20, 74.44 | - | Cp-CH |

| ¹³C | 95.14 | - | Cp-C (substituted) |

| ¹³C | 171.17 | - | C=O (acid) |

| Data is illustrative and sourced from various derivative studies. rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of carboxyferrocene, providing insights into its structural stability. The molecular weight of carboxyferrocene is 230.04 g/mol . scbt.com

Under electron ionization (EI), carboxyferrocene and its derivatives exhibit characteristic fragmentation. A common fragmentation pathway involves the transfer of the carboxyl hydroxyl group to the iron atom upon elimination of a cyclopentadienyl radical. sci-hub.st This leads to the formation of ions such as [C₅H₅FeOH]⁺ (m/z 138). sci-hub.st For esters of carboxyferrocene, analysis by gas chromatography-mass spectrometry (GC-MS) often shows a fragment at m/z 230, corresponding to the ferrocenecarboxylic acid cation. researchgate.net Phenol esters can show a base peak at m/z 213, which corresponds to the ferrocenecarbonyl cation. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in carboxyferrocene.

The FT-IR spectrum of carboxyferrocene shows characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. The sharp and intense peak for the C=O (carbonyl) stretch is typically observed around 1700 cm⁻¹. Other significant peaks include those for C-H stretching of the cyclopentadienyl rings (around 3100 cm⁻¹) and the Fe-Cp stretch (around 1100 cm⁻¹). mdpi.com For example, in a study of ferrocenyl bis-amide derivatives, the N-H stretch was observed at 3297 cm⁻¹ and the C=O stretch at 1668 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the skeletal modes of the ferrocene moiety.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 |

| C-H stretch (Cp ring) | ~3100 |

| C=O stretch (Carbonyl) | ~1700 |

| Fe-Cp stretch | ~1100 |

| Data compiled from various sources. mdpi.com |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission spectroscopy are used to study the electronic transitions in carboxyferrocene. The UV-Vis spectrum of carboxyferrocene and its derivatives is characterized by several absorption bands.

A prominent band is typically observed around 440-450 nm, which is attributed to the d-d transitions of the iron center. nih.gov Another band, often seen in the UV region around 325-330 nm, is due to ligand-to-metal charge transfer (LMCT) transitions. nih.govbeilstein-journals.org The exact position and intensity of these bands can be influenced by the solvent and the nature of substituents on the ferrocene core. For instance, in a study involving ferrocenylazobenzene, the π-π* and n-π* transitions of the azo group were observed at 355 nm and 460 nm, respectively. researchgate.net The oxidation of ferrocene derivatives to the corresponding ferrocenium (B1229745) ion leads to the appearance of new, often blue-colored, absorption bands in the visible region. beilstein-journals.org

Electrochemical Methods for Redox Potential Elucidation and Mechanistic Insight

Electrochemical methods, particularly cyclic voltammetry (CV), are crucial for investigating the redox properties of carboxyferrocene. Carboxyferrocene undergoes a reversible one-electron oxidation of the iron(II) center to iron(III), forming the ferricenium cation. edaq.comedaq.com

In aqueous solutions, carboxyferrocene exhibits a redox pair with an anodic peak potential (Epa) and a cathodic peak potential (Epc). For example, on a carbon ceramic electrode, a redox pair was observed with an Epa of 405 mV and an Epc of 335 mV (vs. Ag/AgCl), resulting in a peak separation (ΔE) of 70 mV. nih.gov This value is close to the ideal 59 mV for a reversible one-electron process, indicating facile electron transfer kinetics. The formal potential (E°') is a key parameter derived from these measurements and is influenced by the electronic nature of the substituents on the cyclopentadienyl rings. The presence of the electron-withdrawing carboxylic acid group generally shifts the redox potential to more positive values compared to unsubstituted ferrocene. Studies have also shown that the reduced form of carboxyferrocene can adsorb onto electrode surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Carboxyferrocene Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. When carboxyferrocene is derivatized with chiral entities, such as amino acids, the resulting compounds can exhibit distinct CD signals.

For instance, when L-amino acids are attached to 1,1'-ferrocenedicarboxylic acid, the resulting peptide derivatives often adopt a P-helical conformation of the ferrocene moiety, which is stabilized by intramolecular hydrogen bonds. psu.edu This P-helicity gives rise to a strong positive CD band around 480 nm. psu.edu Conversely, derivatives with D-amino acids typically show an M-helical conformation and a corresponding negative CD band in the same region. psu.edu The intensity and sign of the CD signal are thus indicative of the induced chirality and conformation of the ferrocene core in solution. The interaction of carboxyferrocene with chiral hosts like modified calixarenes can also induce a CD signal, which can be used to study host-guest complexation. oup.com

Scanning Probe Microscopy for Surface Characterization of Self-Assembled Monolayers

Scanning Probe Microscopy (SPM) techniques, including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are indispensable tools for the nanoscale characterization of self-assembled monolayers (SAMs). These methods provide high-resolution imaging of surface topography, molecular arrangement, and the mechanical properties of carboxyferrocene films, offering critical insights into their structural integrity and organization at the molecular level.

Scanning Tunneling Microscopy (STM) of Carboxyferrocene on Conductive Substrates

STM has been pivotal in elucidating the intricate packing and hydrogen-bonding motifs of carboxyferrocene and its derivatives on conductive surfaces like gold (Au(111)). Studies reveal that the interplay between intermolecular hydrogen bonds, primarily involving the carboxylic acid groups, and molecule-substrate interactions dictates the formation of highly ordered supramolecular structures.

Low-temperature STM has been used to observe the self-assembled structures of 1,1'-ferrocenedicarboxylic acid on a Au(111) surface. research-nexus.netnsf.gov When deposited from a methanol (B129727) solution, the molecules form distinct structures on the surface, including dimer rows and unique six-molecule (hexamer) clusters with a defined chiral geometry. research-nexus.netnsf.gov The dimer rows consist of pairs of 1,1'-ferrocenedicarboxylic acid molecules stacked alongside each other. research-nexus.net The more prevalent structures, however, are the hexamer clusters. research-nexus.net The formation of these clusters is thought to be determined by species already present in the solution before deposition. research-nexus.netnsf.gov

Similarly, investigations into ferrocenecarboxylic acid on Au(111) have identified the formation of various hydrogen-bonded clusters. ufs.ac.za These include cyclic pentamers and double-row clusters, whose coexistence is attributed to the non-equilibrium conditions during the pulse deposition process from solution. ufs.ac.za In some instances, these pentagonal formations can arrange into larger, aperiodic structures resembling a molecular Penrose tiling, a type of quasicrystalline ordering. marquette.edu

Table 1: STM Observations of Carboxyferrocene-based SAMs on Au(111)

| Compound | Observed Supramolecular Structures | Key Findings | References |

|---|---|---|---|

| 1,1'-Ferrocenedicarboxylic Acid | Dimer rows, Chiral hexamer clusters | Formation of well-defined, six-molecule clusters is the dominant morphology. Cluster distribution suggests formation in the solution phase prior to deposition. | research-nexus.netnsf.gov |

| Ferrocenecarboxylic Acid | Cyclic pentamers, Double-row clusters | Coexistence of multiple structures due to non-equilibrium deposition conditions. Hydrogen bonding between carboxylic acid groups is the primary driving force for assembly. | ufs.ac.za |

| Ferrocenecarboxylic Acid | Aperiodic pentagonal structures | Formation of a "molecular Penrose tiling" demonstrates complex, long-range order driven by hydrogen bonds. | marquette.edu |

Atomic Force Microscopy (AFM) for Topographical and Morphological Analysis

AFM provides complementary information to STM, allowing for the characterization of SAMs on both conductive and insulating substrates. It is particularly useful for determining film thickness, surface roughness, and identifying larger-scale morphological features.

A study combining AFM and X-ray Photoelectron Spectroscopy (XPS) investigated the formation of carboxyferrocene structures on amine-functionalized silicon wafers. researchgate.net This research revealed that covalently anchored carboxyferrocene molecules aggregate into distinct nano-islets. researchgate.net These nano-islets are formed by an initial layer of amide-bonded carboxyferrocene, with additional layers of unreacted molecules stacking on top. researchgate.net The size of these islets is dependent on the specific metallocene and the nature of the chemical bond anchoring them to the surface. researchgate.net

AFM measurements showed that these nano-islets have diameters ranging from 40 to 100 nm. researchgate.net This aggregation into nano-islets, rather than a uniform monolayer, highlights the complex interplay of covalent anchoring, intermolecular interactions, and substrate effects that govern the final surface morphology of carboxyferrocene systems. Further AFM studies on related ferrocene-terminated SAMs have also been used to probe surface coverage and the stability of the monolayers under various conditions. researchgate.net

Table 2: AFM Characterization of Carboxyferrocene Nano-Islets on Amine-Functionalized Silicon

| Feature | Measurement | Detailed Findings | References |

|---|---|---|---|

| Morphology | Nano-islet Aggregates | Covalently anchored carboxyferrocene molecules form distinct nano-islets rather than a uniform monolayer. | researchgate.net |

| Islet Diameter | 40 - 100 nm | The diameter of the aggregates varies depending on the specific metallocene and the anchoring bond chemistry. | researchgate.net |

| Islet Structure | Multilayered | Islets consist of a primary layer of amide-bonded metallocene with up to seven additional layers of physisorbed molecules stacked on top. | researchgate.net |

| Analytical Techniques | AFM, SEM, XPS | The combination of microscopy and spectroscopy confirmed the formation, size, and chemical nature of the nano-islets. | researchgate.net |

Table 3: List of Compounds

| Compound Name |

|---|

| 1,1'-Ferrocenedicarboxylic acid |

| Ferrocene, carboxy-(9CI) |

Carboxyferrocene in Catalysis and Advanced Catalytic Systems

Carboxyferrocene as a Ligand Precursor for Homogeneous Catalysis

Carboxyferrocene serves as a crucial precursor in the synthesis of ligands for homogeneous catalysis. The carboxylic acid functionality provides a convenient attachment point for creating more complex ligand architectures. These ligands, when coordinated to a metal center, can influence the activity, selectivity, and stability of the resulting homogeneous catalyst.

The synthesis of ferrocenyl derivatives for catalytic applications often involves the functionalization of the cyclopentadienyl (B1206354) rings. nih.gov The carboxyl group on carboxyferrocene can be readily converted into other functional groups, such as esters, amides, or acid chlorides, which can then be used to introduce phosphine (B1218219), amine, or other coordinating moieties. For instance, the reaction of carboxyferrocene with appropriate amines can lead to the formation of ferrocenyl-amide ligands. These ligands can then be used to prepare transition metal complexes for various catalytic transformations. nih.gov

One notable application is in hydroformylation and hydrogenation reactions, where rhodium complexes with phosphine-containing ligands are often employed. mdpi.com While direct use of carboxyferrocene as a ligand is less common, its derivatives play a significant role. The electronic properties of the ferrocene (B1249389) unit, which can be tuned by substituents on the cyclopentadienyl rings, can impact the catalytic performance of the metal center. nih.gov The presence of the carboxyl group or its derivatives can modulate the electron-donating or -withdrawing nature of the ferrocenyl ligand, thereby influencing the outcome of the catalytic reaction.

| Catalyst Precursor | Ligand Type | Catalytic Application | Reference |

| Carboxyferrocene | Ferrocenyl-amide | C-C bond formation | nih.gov |

| Ferrocenyl phosphine derivatives | Phosphine | Hydroformylation, Hydrogenation | mdpi.com |

Asymmetric Catalysis Utilizing Chiral Carboxyferrocene Ligands

The field of asymmetric catalysis has greatly benefited from the unique stereochemical properties of ferrocene derivatives. nih.govrsc.org The planar chirality of the ferrocene scaffold, combined with central chirality, has led to the development of highly effective chiral ligands for a variety of enantioselective transformations. nih.govnih.gov Carboxyferrocene is a key starting material for the synthesis of many of these chiral ligands. mdpi.com

The carboxyl group can be used as a handle to introduce chiral auxiliaries or to direct ortho-lithiation for the stereoselective synthesis of planar chiral ferrocenes. mdpi.com For example, chiral oxazoline (B21484) ferrocene ligands, which have shown remarkable success in transition metal-catalyzed asymmetric reactions, can be synthesized from carboxyferrocene derivatives. mdpi.comresearchgate.net In these ligands, the ferrocene backbone provides a rigid and bulky framework that creates a well-defined chiral environment around the metal center, leading to high enantioselectivities in reactions such as allylic alkylation, Heck reactions, and ketone reductions. nih.govresearchgate.net

The development of novel synthetic methodologies for creating diverse ferrocenyl ligands is an active area of research. rsc.org The ability to easily modify carboxyferrocene allows for the fine-tuning of the steric and electronic properties of the resulting chiral ligands, which is crucial for optimizing their performance in specific asymmetric catalytic reactions. nih.gov

| Chiral Ligand Type | Starting Material | Asymmetric Reaction | Enantioselectivity | Reference |

| Chiral oxazoline ferrocenes | Carboxyferrocene derivatives | Allylic alkylation, Heck reaction | High | nih.govmdpi.comresearchgate.net |

| 1,1'-N,P bidentate ligands | 2-carboxyferrocene derivatives | Pd-catalyzed reactions | High | mdpi.com |

| P-stereogenic phosphine-oxazoline ferrocenyl ligands | Carboxyferrocene derivatives | Intermolecular asymmetric Heck reaction | High | nih.gov |

Design of Heterogeneous Catalysts with Immobilized Carboxyferrocene Units

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts offers significant advantages, including ease of separation and catalyst recycling. nih.gov Carboxyferrocene is an ideal building block for this purpose, as the carboxylic acid group can be used to anchor the ferrocene unit to a variety of solid supports. nih.gov

One of the most promising approaches involves the use of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The carboxyl group of carboxyferrocene or its dicarboxylic acid analogue, 1,1'-ferrocenedicarboxylic acid, can coordinate to metal centers to form robust, porous frameworks. researchgate.net These ferrocene-containing MOFs can act as heterogeneous catalysts themselves, or they can serve as supports for other catalytically active species. researchgate.netresearchgate.net

The redox activity of the immobilized ferrocene units can be harnessed for catalytic applications. Furthermore, the defined porous structure of MOFs allows for size- and shape-selective catalysis. The design of these materials allows for the precise control over the placement and environment of the active sites, leading to enhanced catalytic performance. For example, ferrocene-functionalized Cu(I)-based MOFs have been shown to be highly effective heterogeneous catalysts for C-N cross-coupling reactions. researchgate.net

| Heterogeneous Catalyst Type | Support/Framework | Role of Carboxyferrocene | Catalytic Application | Reference |

| Ferrocene-functionalized MOF | Cu(I)-based MOF | Linker | C-N cross-coupling | researchgate.net |

| Polypeptide-coated MOF | Nanoscale MOF | Co-catalyst for initiation | Ring-opening polymerization | nih.gov |

| Dendrimer-based catalyst | Silica, Polystyrene | Core for dendrimer synthesis | Hydrogenation, Oxidation | mdpi.com |

Electrocatalysis and Photocatalysis with Ferrocene-Derived Systems

The reversible one-electron oxidation of the ferrocene/ferrocenium (B1229745) couple makes ferrocene derivatives excellent candidates for applications in electrocatalysis and photocatalysis. nih.gov Carboxyferrocene and its derivatives are utilized in the design of systems for energy conversion and storage, such as water splitting and CO2 reduction. bohrium.comresearchgate.net

In electrocatalysis, the carboxyl group can be used to immobilize ferrocene units onto electrode surfaces. nih.gov These modified electrodes can then act as mediators for electron transfer processes, facilitating redox reactions that would otherwise be slow. rsc.orgnih.gov For example, ferrocene-based metal-organic frameworks have been investigated as efficient electrocatalysts for the oxygen evolution reaction (OER) and urea (B33335) oxidation reaction (UOR). bohrium.comresearchgate.net The introduction of ferrocene can create unsaturated metal sites and improve the intrinsic activity of the catalyst. bohrium.com

In photocatalytic systems, ferrocene derivatives can act as photosensitizers or electron donors. Upon light absorption, the ferrocene unit can be excited to a higher energy state, enabling it to participate in electron transfer reactions that drive a catalytic cycle. The carboxyl group can be used to link the ferrocene moiety to other components of the photocatalytic system, such as a light-harvesting antenna or a catalytic center.

| Catalytic System | Role of Ferrocene Derivative | Application | Key Finding | Reference |

| Ferrocene-based MOF on Nickel Foam | Electrocatalyst | Oxygen Evolution Reaction (OER) | Increased unsaturated metal sites and improved intrinsic activity. | bohrium.com |

| Ni/Co bimetallic MOF with carboxyferrocene | Electrocatalyst | Urea Oxidation Reaction (UOR) | Changed coordination environment of Ni active sites and optimized electronic structure. | researchgate.net |

| Ferrocene-derived mediators | Redox mediator in biocatalysis | Turnover of flavin adenine (B156593) dinucleotide (FAD) | Matched the rate of FAD turnover with other enzymes in the system. | rsc.org |

Redox-Active Catalysts in Organic Transformations

The ability of the iron center in ferrocene to shuttle between the Fe(II) and Fe(III) oxidation states is a key feature that is exploited in redox-active catalysis. nih.govatamankimya.com Carboxyferrocene and its derivatives can be employed as catalysts or catalyst precursors in a variety of organic transformations that involve electron transfer steps. atamankimya.com